molecular formula C18H18ClN5O3S B2803603 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 878107-92-7

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2803603
CAS RN: 878107-92-7
M. Wt: 419.88
InChI Key: KCBCXCDOKNFQAS-UHFFFAOYSA-N
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Description

Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .


Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The name of the pyrimidine was first applied by Pinner from the combination of two words pyridine and amidine .


Chemical Reactions Analysis

In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Antitumor Activity

  • Pyrazolo[3,4-d]pyrimidine derivatives, including those similar to the compound , have shown notable antitumor activity against human breast adenocarcinoma cell line MCF7. This suggests potential use in breast cancer treatment (El-Morsy et al., 2017).
  • Another study highlights the synthesis of new pyrazole derivatives with antimicrobial and anticancer properties. Compounds in this series demonstrated higher anticancer activity than doxorubicin, a reference drug (Hafez et al., 2016).
  • A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound of interest, exhibited mild to moderate antitumor activity, again indicating their potential in cancer research (El-Morsy et al., 2017).

Antimicrobial Activity

  • Novel pyrazole-acetamide derivatives have been synthesized, displaying significant antioxidant activity. This research demonstrates the potential for these compounds in addressing oxidative stress-related health issues (Chkirate et al., 2019).
  • The synthesis of certain heterocyclic compounds, which are structurally related to the compound , showed promising antimicrobial activity, suggesting a role in treating infectious diseases (Bondock et al., 2008).

Other Applications

  • Research into derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one yielded new isoxazolines and isoxazoles, indicating potential applications in the development of new pharmaceuticals (Rahmouni et al., 2014).
  • The development of pyrazolo[3,4-d]pyrimidine derivatives with antinociceptive and anti-inflammatory properties has been reported, signifying their potential use in pain and inflammation management (Selvam et al., 2012).

Mechanism of Action

The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Future Directions

Despite decades worth of search for bioactive agents among compounds with pyrimidine moiety, their potential is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules and thus determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S/c19-11-3-1-4-12(7-11)24-16-14(9-21-24)17(26)23-18(22-16)28-10-15(25)20-8-13-5-2-6-27-13/h1,3-4,7,9,13H,2,5-6,8,10H2,(H,20,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBCXCDOKNFQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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